2-BROMO-2-BUTENE

Description

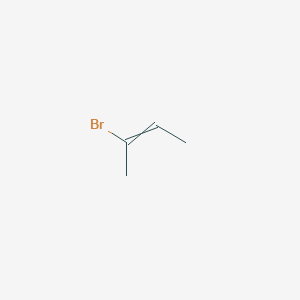

Structure

3D Structure

Properties

IUPAC Name |

2-bromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZQFGKPHAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065404 | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13294-71-8 | |

| Record name | 2-Bromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13294-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-2-Butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-butene is a halogenated alkene that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a double bond and a bromine atom, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This document provides a comprehensive overview of the chemical and physical properties of 2-bromo-2-butene, including its stereoisomerism, spectroscopic data, reactivity, and key applications in synthesis. Detailed safety and handling protocols are also provided.

Chemical Structure and Isomerism

2-Bromo-2-butene is a four-carbon alkene with a bromine atom substituted at the second carbon position.[1] Its chemical formula is C₄H₇Br.[1][2] The presence of the double bond at the C2-C3 position results in the existence of two geometric isomers: (Z)-2-bromo-2-butene (cis) and (E)-2-bromo-2-butene (trans). Commercial products are often sold as a mixture of these cis and trans isomers.[1][3]

The structural isomers can be visualized as follows:

Physical and Chemical Properties

2-Bromo-2-butene is typically a clear, colorless to pale yellow or brownish liquid with a characteristic odor.[1][2][4] It is highly flammable and has limited solubility in water, but is soluble in organic solvents.[1][2][5] The material may darken in color during storage and should be kept refrigerated under a dry, well-ventilated place away from heat and ignition sources.[6][7]

Data Presentation: Physical Properties

The following table summarizes the key physical properties of 2-bromo-2-butene, compiled from various sources. Note that values can vary slightly depending on the specific isomer (cis/trans) and purity.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇Br | [2][8][9] |

| Molecular Weight | 135.00 g/mol | [2][4][7][8][9][10] |

| CAS Number | 13294-71-8 (cis/trans mixture) | [1][2][3][6][8][9][10][11] |

| 3017-71-8 ((E)-isomer) | [12][13] | |

| Appearance | Clear yellow to brownish liquid | [2][4][11] |

| Boiling Point | 82-90 °C (at 740 mmHg) | [3][14] |

| 84 °C | [13] | |

| 91-92 °C | [11][12][15][16] | |

| 95 °C | [4] | |

| Melting Point | -111 °C (cis) | [17] |

| -115 °C (E) | [10][14] | |

| Density | 1.320 g/mL | [3][4] |

| 1.332 g/mL at 25 °C | [13] | |

| 1.331 g/mL at 25 °C | [11][12][15][16] | |

| Refractive Index (n20/D) | 1.459 | [13] |

| 1.461 | [4][11][12] | |

| Flash Point | <1 °C | [3] |

| 34 °F (1.1 °C) | [4][11] | |

| -5 °C (closed cup) | [13] | |

| Water Solubility | 0.7 g/L (25 °C); Very slightly soluble | [2] |

| Not miscible or difficult to mix | [2][4][11] | |

| Storage Temperature | 2-8°C (Refrigerated) | [4][11][13] |

Spectroscopic Data

The characterization of 2-bromo-2-butene and its isomers is well-documented through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for the identification and structural elucidation of the compound.[18][19]

-

Infrared Spectroscopy (IR): The IR spectrum provides information on the functional groups present.[3][8] The C-Br stretching vibration is typically observed in the fingerprint region.[20]

-

Mass Spectrometry (MS): Mass spectral data, including fragmentation patterns from electron ionization (EI), are available and show characteristic peaks corresponding to the molecular ion and its fragments.[8][9][21] Due to the presence of bromine's two primary isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, fragments containing a bromine atom appear as a pair of peaks (M+ and M+2) of similar intensity.[21]

Chemical Reactivity and Synthetic Applications

2-Bromo-2-butene is a versatile reagent in organic synthesis, primarily due to the reactivity of the vinyl bromide moiety. It can participate in a range of reactions, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions.

A notable application is its use in the synthesis of substituted catechol derivatives and mono-annelated benzenes.[11]

Grignard Reaction

Like many alkyl and vinyl halides, 2-bromo-2-butene can be used to form a Grignard reagent by reacting with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting butenylmagnesium bromide is a potent nucleophile and can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.

Cross-Coupling Reactions

Vinyl bromides are excellent substrates for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds by coupling the vinyl bromide with organoboron compounds, alkenes, or terminal alkynes, respectively. This makes 2-bromo-2-butene a useful precursor for synthesizing more complex substituted alkenes.

Experimental Protocols

While a specific, detailed protocol for a reaction involving 2-bromo-2-butene was not found in the initial search, a general procedure for a Grignard reaction is provided below as a representative example of its use.

General Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction

Objective: To synthesize 3,4-dimethyl-3-penten-2-ol from 2-bromo-2-butene and acetaldehyde.

Materials:

-

2-Bromo-2-butene (1 equivalent)

-

Magnesium turnings (1.1 equivalents)

-

Anhydrous diethyl ether or THF

-

Acetaldehyde (1 equivalent)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer

Methodology:

-

Apparatus Setup: All glassware must be oven- or flame-dried to remove moisture. The apparatus is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Formation: Magnesium turnings are placed in the flask. A solution of 2-bromo-2-butene in anhydrous ether is added dropwise. A crystal of iodine can be added to help initiate the reaction. Once initiated, the reaction is typically exothermic. The mixture is stirred and may be gently heated to ensure all the magnesium reacts.

-

Reaction: The resulting Grignard reagent is cooled in an ice bath. A solution of the electrophile (acetaldehyde) in anhydrous ether is added dropwise, controlling the rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature to ensure the reaction goes to completion.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: The product is extracted from the aqueous layer using diethyl ether. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The final product can be purified by distillation or column chromatography.

Safety, Handling, and Storage

Hazard Identification:

-

Flammability: 2-Bromo-2-butene is a highly flammable liquid and vapor (GHS Category 2).[2][5] Its vapors can form explosive mixtures with air.[6]

-

Health Hazards: The toxicological properties have not been thoroughly investigated.[5] It is recommended to handle the compound with care, avoiding inhalation, ingestion, and contact with skin and eyes.[1][15]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6][15]

-

Use explosion-proof electrical and lighting equipment.[6][22]

-

Ground and bond containers during transfer to prevent static discharge.[3][6][7]

-

Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and flame-retardant protective clothing.[13][15]

Storage:

-

Store in a cool, well-ventilated place.[6]

-

Keep the container tightly closed.[6]

-

Recommended storage is under refrigeration (2-8°C).[4][11][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6][7]

References

- 1. CAS 13294-71-8: 2-Bromo-2-butene | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Bromo-2-butene, 98%, mixture of cis and trans 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 2-Bromo-2-butene [webbook.nist.gov]

- 9. 2-Bromo-2-butene [webbook.nist.gov]

- 10. far-chemical.com [far-chemical.com]

- 11. 2-BROMO-2-BUTENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 2-BROMO-2-BUTENE | 3017-71-8 [chemicalbook.com]

- 13. (E)-2-Bromo-2-butene 96 3017-71-8 [sigmaaldrich.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. echemi.com [echemi.com]

- 16. Page loading... [wap.guidechem.com]

- 17. cis-2-bromo-2-butene [stenutz.eu]

- 18. 2-BROMO-2-BUTENE(13294-71-8) 1H NMR spectrum [chemicalbook.com]

- 19. 2-Butene, 2-bromo- | C4H7Br | CID 5364387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. fishersci.com [fishersci.com]

(E)-2-bromo-2-butene synthesis

An In-depth Technical Guide to the Synthesis of (E)-2-bromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (E)-2-bromo-2-butene, a valuable intermediate in organic synthesis. The document details two main strategies: the hydrobromination of 2-butyne (B1218202) and the dehydrobromination of meso-2,3-dibromobutane (B1593828). For each method, this guide presents the underlying reaction mechanisms, detailed experimental protocols, and a summary of relevant quantitative data. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear and concise representations of the chemical transformations. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical knowledge of the synthesis of this specific stereoisomer.

Introduction

(E)-2-bromo-2-butene is a halogenated alkene that serves as a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its stereochemistry is of particular importance, as the E-configuration can significantly influence the biological activity and physical properties of the final products. The selective synthesis of the (E)-isomer, therefore, is a critical aspect of its application. This guide will explore the two most common and effective methods for the stereoselective synthesis of (E)-2-bromo-2-butene.

Synthesis via Hydrobromination of 2-Butyne

The addition of hydrogen bromide (HBr) to 2-butyne is a direct method for the synthesis of 2-bromo-2-butene. The stereochemical outcome of this reaction, yielding either the (E) or (Z) isomer, is highly dependent on the reaction conditions, particularly the presence or absence of radical initiators.

Reaction Mechanism

The hydrobromination of alkynes can proceed through two distinct mechanisms: electrophilic addition and radical addition.

In the absence of radical initiators, the reaction follows an electrophilic addition mechanism. The triple bond of 2-butyne attacks the hydrogen of HBr, forming a vinylic carbocation intermediate. The subsequent attack of the bromide ion on this carbocation can lead to a mixture of (E)- and (Z)-2-bromo-2-butene. The stereoselectivity of this addition is often not high, and the product ratio can be influenced by factors such as the solvent and reaction temperature.

In the presence of radical initiators (e.g., peroxides) or UV light, the reaction proceeds via a free radical chain mechanism. This mechanism leads to the anti-Markovnikov addition product. For an internal alkyne like 2-butyne, the regiochemistry is not a factor. However, the stereochemistry of the addition is predominantly anti, leading to the formation of (E)-2-bromo-2-butene.

Experimental Protocols

Protocol 1: Radical-Initiated Hydrobromination of 2-Butyne

-

Materials: 2-butyne, hydrogen bromide (gas or in acetic acid), benzoyl peroxide (or other radical initiator), anhydrous ether (or other inert solvent).

-

Procedure:

-

A solution of 2-butyne in an anhydrous, inert solvent (e.g., ether or pentane) is prepared in a reaction vessel equipped with a gas inlet and a condenser, and cooled in an ice bath.

-

A catalytic amount of a radical initiator, such as benzoyl peroxide, is added to the solution.

-

Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise, while maintaining the temperature at 0-5 °C. The reaction is typically carried out in the presence of UV light to promote radical formation.

-

The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a dilute solution of sodium bicarbonate to neutralize excess acid, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to isolate (E)-2-bromo-2-butene.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 70-85% | General literature values |

| (E):(Z) Isomer Ratio | >95:5 | Under radical conditions |

| Boiling Point | 84-92 °C | [1] |

| Purity (after distillation) | >98% | General laboratory practice |

Synthesis via Dehydrobromination of meso-2,3-Dibromobutane

A highly stereospecific method for the synthesis of (E)-2-bromo-2-butene is the dehydrobromination of meso-2,3-dibromobutane. This reaction proceeds via an E2 elimination mechanism, where the stereochemistry of the starting material directly dictates the stereochemistry of the product.

Preparation of meso-2,3-Dibromobutane

The precursor, meso-2,3-dibromobutane, can be synthesized by the anti-addition of bromine to (E)-2-butene.[2][3]

Reaction Mechanism

The E2 elimination reaction requires an anti-periplanar arrangement of the hydrogen atom and the leaving group (bromine). In meso-2,3-dibromobutane, this conformational requirement leads specifically to the formation of (E)-2-bromo-2-butene.[2]

Experimental Protocols

Protocol 2: Dehydrobromination of meso-2,3-Dibromobutane

-

Materials: meso-2,3-dibromobutane, potassium hydroxide (B78521) (KOH) or other strong base, ethanol (B145695) (or other suitable solvent).

-

Procedure:

-

A solution of meso-2,3-dibromobutane in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A solution of potassium hydroxide in ethanol is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by GC or TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a non-polar organic solvent (e.g., diethyl ether or pentane).

-

The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

After filtration, the solvent is carefully removed by distillation.

-

The resulting crude product is purified by fractional distillation to yield pure (E)-2-bromo-2-butene.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 80-90% | General literature values for E2 eliminations |

| Stereoselectivity | >99% (E)-isomer | [2] |

| Boiling Point | 84-92 °C | [1] |

| Purity (after distillation) | >99% | General laboratory practice |

Visualizations

Reaction Pathways

Caption: Reaction mechanisms for the hydrobromination of 2-butyne.

Caption: Synthesis pathway of (E)-2-bromo-2-butene via dehydrobromination.

Conclusion

The synthesis of (E)-2-bromo-2-butene can be achieved with high stereoselectivity through two primary methods. The choice of method will depend on the available starting materials and the desired purity of the final product. The dehydrobromination of meso-2,3-dibromobutane offers a highly stereospecific route, while the radical-initiated hydrobromination of 2-butyne provides a more direct approach. This guide has provided the fundamental principles and practical details for the successful synthesis of this important chemical intermediate.

References

Spectroscopic Data of (Z)-2-bromo-2-butene: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (Z)-2-bromo-2-butene, tailored for researchers, scientists, and professionals in drug development. It includes key spectroscopic data, detailed experimental protocols, and a logical workflow for isomeric differentiation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Z)-2-bromo-2-butene. Data for the (E)-isomer is also provided for comparative purposes, as these isomers are often present together in mixtures.

Table 1: 1H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| (Z)-2-bromo-2-butene | ~5.5-6.0 | Quartet (q) | =CH- |

| ~2.0-2.5 | Singlet (s) | -C(Br)CH3 | |

| ~1.5-2.0 | Doublet (d) | =CHCH3 | |

| (E)-2-bromo-2-butene | ~5.5-6.0 | Quartet (q) | =CH- |

| ~2.0-2.5 | Singlet (s) | -C(Br)CH3 | |

| ~1.5-2.0 | Doublet (d) | =CHCH3 |

Note: The 1H NMR spectra of (Z)- and (E)-2-bromo-2-butene are very similar in one-dimensional experiments, making unambiguous distinction difficult without further analysis like 2D NMR (NOESY).[1]

Table 2: 13C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) [ppm] | Assignment |

| (Z)-2-bromo-2-butene | ~12 (approx.) | =CHC H3 |

| ~124 (approx.) | =C H- | |

| (E)-2-bromo-2-butene | ~17 (approx.) | =CHC H3 |

| ~126 (approx.) | =C H- |

Note: The chemical shifts are approximated based on data for analogous compounds like Z- and E-but-2-ene.[2] The bromine substituent will influence the exact chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm-1) | Assignment |

| 2-bromo-2-butene (mixture of isomers) | ~2975-2860 | C-H stretch (sp3) |

| ~3040-3010 | =C-H stretch (sp2) | |

| ~1640-1645 | C=C stretch | |

| ~730-665 | =C-H bend (Z-isomer) | |

| ~980-960 | =C-H bend (E-isomer) | |

| ~650-550 | C-Br stretch |

Note: The out-of-plane =C-H bending vibrations are often diagnostic for distinguishing between cis (Z) and trans (E) isomers in alkenes.[2][3][4]

Table 4: Mass Spectrometry Data

| Compound | m/z | Relative Intensity | Assignment |

| 2-bromo-2-butene | 134/136 | Varies | [M]+ (Molecular ion peak, showing bromine isotope pattern) |

| 55 | High | [C4H7]+ | |

| 29 | High | [C2H5]+ | |

| 27 | High | [C2H3]+ |

Note: The mass spectrum is characterized by the presence of the molecular ion peak as a doublet with approximately equal intensity, which is characteristic of a compound containing one bromine atom (79Br and 81Br isotopes).[5][6]

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of the liquid (Z)-2-bromo-2-butene sample is dissolved in a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

1H NMR Acquisition : The 1H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.[7] Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

13C NMR Acquisition : The 13C NMR spectrum is acquired on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[8] A larger number of scans is usually required for 13C NMR due to the low natural abundance of the 13C isotope.[9]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, a drop of (Z)-2-bromo-2-butene is placed between two KBr or NaCl plates to form a thin film.[10] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[11][12]

-

Background Spectrum : A background spectrum of the clean, empty sample holder (KBr/NaCl plates or ATR crystal) is recorded.

-

Sample Spectrum Acquisition : The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm-1.[11] Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm-1). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of isomers and impurities.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13][14]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[3]

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of (Z)- and (E)-2-bromo-2-butene.

Caption: Workflow for the spectroscopic identification of (Z)- and (E)-2-bromo-2-butene.

References

- 1. Solved The (E)- and (Z)-isomers of 2-bromo-2-butene (C4H7Br) | Chegg.com [chegg.com]

- 2. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rroij.com [rroij.com]

- 4. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Butene, 2-bromo- | C4H7Br | CID 5364387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-2-butene [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Bromo-2-Butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2-bromo-2-butene, with a focus on their stereochemistry, synthesis, characterization, and physical properties. The information contained herein is intended to be a valuable resource for professionals in the fields of chemical research, organic synthesis, and drug development.

Introduction to 2-Bromo-2-Butene Isomers

2-Bromo-2-butene (C₄H₇Br) is a halogenated alkene that exists as two geometric isomers: (E)-2-bromo-2-butene and (Z)-2-bromo-2-butene.[1][2] The presence of the double bond restricts rotation, leading to these distinct spatial arrangements of the substituents. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. For 2-bromo-2-butene, the bromine atom has a higher priority than the methyl group on one carbon of the double bond, and the methyl group has a higher priority than the hydrogen atom on the other carbon.

-

In the (E)-isomer (entgegen, German for opposite), the higher priority groups (bromine and the methyl group on the adjacent carbon) are on opposite sides of the double bond.

-

In the (Z)-isomer (zusammen, German for together), the higher priority groups are on the same side of the double bond.[1][2]

The stereochemistry of these isomers plays a crucial role in their reactivity and physical properties, making their selective synthesis and accurate characterization essential for their application in organic synthesis.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the (E) and (Z) isomers of 2-bromo-2-butene are summarized in the tables below. These data are essential for the identification and differentiation of the two isomers.

Table 1: Physical Properties of 2-Bromo-2-Butene Isomers

| Property | (E)-2-Bromo-2-butene | (Z)-2-Bromo-2-butene |

| Molecular Formula | C₄H₇Br | C₄H₇Br |

| Molecular Weight | 135.00 g/mol [3][4] | 135.00 g/mol [5][6] |

| CAS Number | 3017-71-8[3] | 3017-68-3[6][7] |

| Boiling Point | 82-90 °C (at 740 mmHg)[3] | 94 °C[5] |

| Melting Point | -115 °C[3] | -111 °C[5] |

| Density | 1.32 g/mL[3] | 1.332 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4610[3] | 1.459 |

Table 2: Spectroscopic Data of 2-Bromo-2-Butene Isomers

| Spectroscopic Data | (E)-2-Bromo-2-butene | (Z)-2-Bromo-2-butene |

| ¹H NMR (δ, ppm) | Resonances between 5.5-6.0 ppm (-CH=C), 2.0-2.5 ppm (-C(Br)CH₃), and 1.5-2.0 ppm (=CHCH₃)[8][9] | Resonances between 5.5-6.0 ppm (-CH=C), 2.0-2.5 ppm (-C(Br)CH₃), and 1.5-2.0 ppm (=CHCH₃)[8][9] |

| ¹³C NMR (δ, ppm) | Data not readily available in detail, but expected to show 4 distinct signals. | Data not readily available in detail, but expected to show 4 distinct signals. |

| Mass Spectrum (m/z) | Molecular ion peak at ~134/136 (due to ⁷⁹Br and ⁸¹Br isotopes). | Molecular ion peak at ~134/136 (due to ⁷⁹Br and ⁸¹Br isotopes). |

Distinguishing between the (E) and (Z) isomers using 1D ¹H NMR spectroscopy can be challenging due to the similarity of their spectra.[8][9] Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can be used to differentiate between the isomers by identifying protons that are close in space.[8][9] In the (Z)-isomer, a NOE would be expected between the methyl protons of the two different methyl groups, whereas in the (E)-isomer, this through-space interaction would be absent or significantly weaker.

Stereoselective Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of 2-bromo-2-butene can be achieved through the dehydrobromination of the diastereomers of 2,3-dibromobutane (B42614). This E2 elimination reaction is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.

-

Synthesis of (E)-2-Bromo-2-butene: The anti-periplanar elimination of HBr from (±)-2,3-dibromobutane (a racemic mixture of (2R,3R) and (2S,3S) enantiomers) with a strong, non-bulky base like potassium ethoxide in ethanol (B145695) yields (E)-2-bromo-2-butene.

-

Synthesis of (Z)-2-Bromo-2-butene: The anti-periplanar elimination of HBr from meso-2,3-dibromobutane (B1593828) ((2R,3S)-2,3-dibromobutane) with a strong, non-bulky base yields (Z)-2-bromo-2-butene.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of 2-bromo-2-butene isomers. Researchers should consult the primary literature for more specific details and safety precautions.

Synthesis of (E)- and (Z)-2-Bromo-2-butene via Dehydrobromination

Objective: To synthesize (E)- and (Z)-2-bromo-2-butene from the corresponding diastereomers of 2,3-dibromobutane.

Materials:

-

(±)-2,3-dibromobutane or meso-2,3-dibromobutane

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in anhydrous ethanol to prepare a solution of potassium ethoxide.

-

Addition of Reactant: To the ethanolic KOH solution, add the appropriate diastereomer of 2,3-dibromobutane dropwise.

-

Reaction: Heat the reaction mixture to reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying: Dry the organic layer over an anhydrous drying agent.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Characterization by GC-MS

Objective: To separate and identify the components of a mixture of 2-bromo-2-butene isomers.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

General Procedure:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: The isomers will be separated based on their boiling points and interactions with the GC column stationary phase.

-

Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

Analysis: The resulting mass spectrum for each isomer will show a characteristic fragmentation pattern and a molecular ion peak, confirming its identity.

Stereochemical Determination by NOESY NMR

Objective: To determine the stereochemistry of the synthesized 2-bromo-2-butene isomers.

Instrumentation: High-field NMR spectrometer equipped for 2D NOESY experiments.

General Procedure:

-

Sample Preparation: Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a 2D NOESY spectrum. The mixing time is a crucial parameter and should be optimized to observe the desired NOE correlations.

-

Analysis: Process the 2D data and analyze the resulting spectrum for cross-peaks. A cross-peak between the signals of the two methyl groups would indicate their spatial proximity and confirm the (Z)-isomer. The absence or very weak intensity of this cross-peak would be consistent with the (E)-isomer.

Chemical Reactions

2-Bromo-2-butene isomers undergo typical reactions of alkenes and alkyl halides.

-

Elimination Reactions: Under strongly basic conditions, they can undergo a second dehydrobromination to form butyne or butadiene.[5]

-

Nucleophilic Substitution: The bromine atom can be displaced by a nucleophile.[5]

-

Cross-Coupling Reactions: These isomers can participate in various transition-metal-catalyzed cross-coupling reactions, making them useful building blocks in organic synthesis.[5]

Conclusion

The (E) and (Z) isomers of 2-bromo-2-butene are important compounds with distinct stereochemistry that influences their physical properties and chemical reactivity. Their stereoselective synthesis from the diastereomers of 2,3-dibromobutane provides a reliable method for obtaining each isomer in high purity. Accurate characterization, particularly through the use of 2D NOESY NMR spectroscopy, is crucial for confirming the stereochemical assignment. This technical guide provides a foundational understanding of these isomers for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. メソ-2,3-ジブロモブタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-BROMO-2-BUTENE(13294-71-8) 1H NMR [m.chemicalbook.com]

- 4. 2-Bromobutane (78-76-2) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

physical properties of 2-bromo-2-butene

An In-depth Technical Guide to the Physical Properties of 2-Bromo-2-Butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical diagram illustrating the interplay of these physical characteristics.

Core Physical Properties

2-Bromo-2-butene (C₄H₇Br) is a halogenated alkene that exists as a mixture of (E) and (Z) stereoisomers. The physical properties can vary slightly between the individual isomers and the mixture. It is a colorless to pale yellow liquid with a characteristic odor.[1]

Quantitative Data Summary

The following table summarizes the key , including data for the isomeric mixture and specific isomers where available.

| Physical Property | Value (Mixture of cis/trans) | Value ((E)-isomer) | Value ((Z)-isomer) | Units |

| Molecular Weight | 135.00 | 135.00 | 135.00 | g/mol |

| Density | 1.320 - 1.331 @ 25°C | 1.332 @ 25°C | 1.332 @ 25°C | g/mL |

| Boiling Point | 82 - 95 | 84 - 86 | 94 | °C |

| Melting Point | -115.07 (estimate) | -115 | -111 | °C |

| Refractive Index | 1.4590 - 1.462 @ 20°C | 1.459 @ 20°C | 1.459 @ 20°C | n₂₀/D |

| Solubility in Water | 0.664 - 0.7 g/L (25°C) | Insoluble | Insoluble | g/L |

| Solubility in Organic Solvents | Soluble | Soluble | Soluble | - |

| Flash Point | <1 | -5 (closed cup) | - | °C |

| Vapor Pressure | 55.2 | - | - | mmHg @ 25°C |

Note: Data is compiled from multiple sources and may represent typical values or ranges.[2][3][4][5][6][7][8][9][10][11][12][13] Cis/trans isomer notation is often used interchangeably with Z/E notation.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization and application. The following are detailed methodologies for measuring the key properties of liquid compounds like 2-bromo-2-butene.

Determination of Boiling Point (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[14]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater, oil bath)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[15]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[14][16]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is placed in a heating apparatus and heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[14]

-

Heating is continued until a steady stream of bubbles is observed.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[14][17] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring there are no air bubbles.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped away.

-

The mass of the filled pycnometer is determined.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.[18] It is a characteristic property of a substance.[19]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens tissue

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens tissue.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

Water from a constant temperature bath (typically 20°C) is circulated through the prism jackets to maintain a constant temperature.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is observed, the compensator knob is adjusted to eliminate it.

-

The refractive index is read directly from the instrument's scale.

Determination of Melting Point (for solidifiable liquids)

The melting point is the temperature at which a substance changes from a solid to a liquid state.[20] For liquids with melting points below room temperature, a cryostat is required.

Apparatus:

-

Melting point apparatus with a cooling stage or a cryostat

-

Capillary tubes

-

Thermometer

Procedure:

-

The liquid sample is frozen to a solid state.

-

A small amount of the frozen solid is placed into a capillary tube.[20]

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[21]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted.[21] For a pure substance, this range should be narrow.[22]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[23]

Apparatus:

-

Test tubes or vials with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Pipettes and graduated cylinders

Procedure (for solubility in water):

-

A known volume of distilled water is placed in a series of test tubes.

-

Increasing, accurately weighed amounts of 2-bromo-2-butene are added to each test tube.

-

The test tubes are sealed and placed in a constant temperature shaker bath (e.g., 25°C) and agitated for an extended period to ensure equilibrium is reached.

-

The tubes are then allowed to stand at the same constant temperature until any undissolved liquid separates.

-

The concentration of the dissolved 2-bromo-2-butene in the aqueous phase can be determined by a suitable analytical technique (e.g., gas chromatography) for the test tubes that have a separate organic phase, indicating a saturated solution.

-

Alternatively, for a qualitative assessment, small amounts of the solute are added to a known volume of the solvent and shaken.[24] The substance is deemed soluble if it completely dissolves, partially soluble if some dissolves, and insoluble if it does not appear to dissolve.[24]

Interrelation of Physical Properties

The physical properties of a compound are not independent but are logically interconnected. Understanding these relationships is fundamental in chemical and pharmaceutical sciences.

Caption: Logical flow of how molecular characteristics determine macroscopic physical properties.

References

- 1. CAS 13294-71-8: 2-Bromo-2-butene | CymitQuimica [cymitquimica.com]

- 2. 2-Bromo-2-butene, 98%, mixture of cis and trans 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. (E)-2-Bromo-2-butene 96 3017-71-8 [sigmaaldrich.com]

- 4. far-chemical.com [far-chemical.com]

- 5. Page loading... [guidechem.com]

- 6. (E)-2-bromo-2-butene [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. cis-2-bromo-2-butene [stenutz.eu]

- 10. 2-bromobut-2-ene [chembk.com]

- 11. (z)-2-bromo-2-butene | CAS#:3017-68-3 | Chemsrc [chemsrc.com]

- 12. 2-BROMO-2-BUTENE CAS#: 3017-71-8 [m.chemicalbook.com]

- 13. 2-BROMO-2-BUTENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. Video: Boiling Points - Concept [jove.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. byjus.com [byjus.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]

- 19. Refractive index - Wikipedia [en.wikipedia.org]

- 20. westlab.com [westlab.com]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. SSERC | Melting point determination [sserc.org.uk]

- 23. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 24. education.com [education.com]

An In-depth Technical Guide to 2-Bromo-2-Butene for Researchers and Drug Development Professionals

An authoritative guide on 2-bromo-2-butene, detailing its chemical and physical properties, spectroscopic data, synthesis, and reactivity. This document provides researchers, scientists, and drug development professionals with comprehensive data and detailed experimental protocols to support their research and development activities.

Introduction

2-Bromo-2-butene is a halogenated alkene that serves as a versatile intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures makes it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a thorough examination of its properties and synthetic applications, with a focus on practical experimental procedures and data for laboratory use.

Chemical Identity and CAS Number

2-Bromo-2-butene exists as a mixture of (E) and (Z) stereoisomers. It is important for researchers to note that different CAS Registry Numbers may be assigned to the stereoisomers and the mixture.

| Identifier | Value |

| Chemical Name | 2-Bromo-2-butene |

| Synonyms | 2-Bromobut-2-ene |

| Molecular Formula | C₄H₇Br |

| Molecular Weight | 135.00 g/mol |

| CAS Number (cis/trans mixture) | 13294-71-8[1] |

| CAS Number ((E)-isomer) | 3017-71-8 |

| CAS Number ((Z)-isomer) | 3017-68-3 |

Physicochemical and Spectroscopic Data

A comprehensive compilation of the physical and spectroscopic properties of 2-bromo-2-butene is presented below. These data are essential for reaction planning, product characterization, and safety assessments.

Physical Properties

| Property | Value | Reference |

| Appearance | Clear yellow to brownish liquid | |

| Boiling Point | 82-92 °C | |

| Density | 1.328 - 1.332 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.459 - 1.461 | |

| Water Solubility | Not miscible or difficult to mix |

Spectroscopic Data

The proton NMR spectrum of 2-bromo-2-butene will show distinct signals for the methyl and vinyl protons, with coupling between them. The chemical shifts will vary slightly between the (E) and (Z) isomers.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH-CH₃ | ~1.7 | Doublet | ~7 |

| CH₃-C= | ~2.1 | Singlet (broad) | - |

| =CH-CH₃ | ~5.8 | Quartet | ~7 |

Note: These are approximate values and may vary depending on the solvent and the specific isomer.

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| =CH-CH₃ | ~15-25 |

| CH₃-C= | ~20-30 |

| =CH-CH₃ | ~120-130 |

| Br-C= | ~110-120 |

Note: These are approximate values and may vary depending on the solvent and the specific isomer.

The IR spectrum of 2-bromo-2-butene displays characteristic absorption bands corresponding to its functional groups.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong |

| C-H stretch (sp²) | 3000-3100 | Medium |

| C=C stretch | 1640-1680 | Medium |

| C-Br stretch | 500-600 | Strong |

The mass spectrum of 2-bromo-2-butene will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio).[1]

| m/z | Assignment | Notes |

| 134/136 | [M]⁺ (Molecular ion) | Isotopic peaks for ⁷⁹Br and ⁸¹Br |

| 55 | [C₄H₇]⁺ | Loss of Br radical |

| 41 | [C₃H₅]⁺ | Further fragmentation |

Experimental Protocols

Detailed methodologies for the synthesis of 2-bromo-2-butene and a representative cross-coupling reaction are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of 2-Bromo-2-butene via Dehydrobromination of 2,3-Dibromobutane (B42614)

This procedure describes the synthesis of 2-bromo-2-butene by the elimination of one equivalent of hydrogen bromide from 2,3-dibromobutane using a strong base.

Materials:

-

2,3-Dibromobutane

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 21.6 g (0.1 mol) of 2,3-dibromobutane in 100 mL of ethanol.

-

To this solution, add 11.2 g (0.2 mol) of potassium hydroxide pellets.

-

Heat the mixture to reflux with vigorous stirring for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at 82-92 °C.

Suzuki Cross-Coupling of 2-Bromo-2-butene with Phenylboronic Acid

This protocol outlines a palladium-catalyzed Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Materials:

-

2-Bromo-2-butene

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1.35 g (10 mmol) of 2-bromo-2-butene, 1.46 g (12 mmol) of phenylboronic acid, 2.76 g (20 mmol) of potassium carbonate, 22.4 mg (0.1 mmol) of palladium(II) acetate, and 105 mg (0.4 mmol) of triphenylphosphine.

-

Add 50 mL of toluene and 10 mL of water to the flask.

-

Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

After cooling to room temperature, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-phenyl-2-butene.

Visualizations

The following diagrams illustrate key chemical processes involving 2-bromo-2-butene, created using the DOT language.

Synthesis of 2-Bromo-2-butene

Caption: Synthesis of 2-bromo-2-butene.

Suzuki Coupling Reaction Mechanism

References

The Reactivity of the Carbon-Bromine Bond in 2-Bromo-2-Butene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-bromo-2-butene. As a vinylic halide, the chemical behavior of 2-bromo-2-butene is fundamentally distinct from its saturated analogue, 2-bromobutane. The C(sp²)-Br bond exhibits significantly reduced reactivity in traditional nucleophilic substitution and elimination pathways due to electronic and steric factors. Instead, its synthetic utility is predominantly realized through organometallic cross-coupling reactions, which enable the formation of complex carbon-carbon bonds. This document details the underlying principles governing its reactivity, presents available quantitative data, outlines representative experimental protocols for its key transformations, and provides visualizations of reaction mechanisms and workflows.

Introduction: The Nature of the Vinylic C-Br Bond

2-Bromo-2-butene is a halogenated alkene existing as two geometric isomers, (E)- and (Z)-2-bromo-2-butene. The central feature governing its chemistry is the carbon-bromine bond, where the bromine atom is attached to an sp²-hybridized carbon atom of the alkene. This configuration imparts unique properties that differ substantially from the C(sp³)-Br bond found in alkyl halides.

The primary factors influencing the reactivity of the C-Br bond in 2-bromo-2-butene are:

-

Hybridization: The sp²-hybridized carbon has a higher s-character (33%) compared to an sp³-hybridized carbon (25%). This draws electron density closer to the carbon nucleus, resulting in a shorter, stronger, and more polarized C-Br bond that is more difficult to cleave.[1][2]

-

Resonance: The lone pairs on the bromine atom can participate in resonance with the adjacent π-system of the double bond. This imparts a partial double-bond character to the C-Br bond, further increasing its strength and making the bromine a poorer leaving group.[1][2]

-

Electronic Repulsion: The electron-rich π-bond of the alkene can repel incoming nucleophiles, sterically hindering the backside attack required for an Sₙ2 reaction.[1]

-

Carbocation Instability: A hypothetical Sₙ1 reaction would require the formation of a highly unstable vinylic carbocation, making this pathway energetically unfavorable.

These factors collectively render 2-bromo-2-butene and other vinylic halides largely unreactive towards classical Sₙ1 and Sₙ2 nucleophilic substitution reactions under standard conditions.[1][2]

Quantitative and Physical Data

Specific kinetic data for the reactions of 2-bromo-2-butene are not extensively reported. However, physical properties and thermochemical data provide insight into the bond's stability.

Table 1: Physical and Thermochemical Properties of 2-Bromo-2-butene

| Property | Value | Notes / Reference |

| Molecular Formula | C₄H₇Br | [3] |

| Molecular Weight | 135.00 g/mol | [3] |

| Boiling Point (E-isomer) | 84 °C | [4] |

| Density (E-isomer) | 1.332 g/mL at 25 °C | [4] |

| Refractive Index (E-isomer) | n20/D 1.459 | [4] |

| C(sp²)-Br BDE (Vinyl-Br) | ~293 kJ/mol (~70 kcal/mol) | This is a representative value for a vinyl bromide. Specific experimental values for 2-bromo-2-butene are not readily available. This is significantly stronger than a typical secondary C(sp³)-Br bond (~285 kJ/mol).[5][6] |

Table 2: Comparative Reactivity of Vinylic vs. Secondary Alkyl Bromides

| Reaction Type | Vinylic Bromide (e.g., 2-Bromo-2-butene) | Secondary Alkyl Bromide (e.g., 2-Bromobutane) | Rationale |

| Sₙ1 Substitution | Very Unreactive | Slow, but possible with polar, protic solvents | Formation of a highly unstable vinylic carbocation is prohibitive.[7] A secondary carbocation is more stable.[7] |

| Sₙ2 Substitution | Very Unreactive | Reactive | Backside attack is hindered by the π-bond and steric bulk.[1][8] The C(sp²)-Br bond is stronger.[2] |

| E2 Elimination | Possible with strong, hindered bases | Major pathway with strong bases | Requires a strong base to abstract a proton. Zaitsev or Hofmann products are possible.[9][10] |

| Organometallic Coupling | Highly Reactive | Reactive | This is the primary and most synthetically useful reaction pathway for vinylic halides.[11][12] |

Key Reaction Pathways

Nucleophilic Substitution: A Disfavored Pathway

As established, direct nucleophilic substitution on 2-bromo-2-butene is challenging. The combination of a strong C-Br bond, steric hindrance from the alkene, and the instability of potential intermediates (vinylic carbocation) makes both Sₙ1 and Sₙ2 mechanisms highly unfavorable.

Elimination Reactions

With a sufficiently strong and often sterically hindered base, such as potassium tert-butoxide, 2-bromo-2-butene can undergo an elimination reaction. Abstraction of a proton from an adjacent carbon atom can lead to the formation of either an allene (B1206475) or an alkyne.

-

Abstraction from C1: Removal of a proton from the C1 methyl group leads to the formation of buta-1,2-diene .

-

Abstraction from C4: Removal of a proton from the C4 methyl group (via a vinylidene carbene intermediate or concerted mechanism) could lead to but-2-yne .

The product distribution is highly dependent on the reaction conditions and the specific base used.

Organometallic Cross-Coupling Reactions: The Major Pathway

The true synthetic power of the C-Br bond in 2-bromo-2-butene is unlocked through palladium-catalyzed cross-coupling reactions. In these reactions, the vinylic bromide acts as an electrophilic partner to couple with a variety of organometallic nucleophiles.

Key examples include:

-

Suzuki-Miyaura Coupling: Couples with an organoboron reagent (e.g., a boronic acid or ester).[13] This is one of the most versatile and widely used methods for forming C(sp²)-C(sp²) bonds.[12]

-

Heck-Mizoroki Reaction: Couples with an alkene to form a new, more substituted alkene. This reaction is highly valuable for the synthesis of substituted styrenes and dienes.[11][14]

-

Stille Coupling: Uses an organotin reagent.

-

Sonogashira Coupling: Couples with a terminal alkyne.

The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Formation of Organometallic Reagents

2-Bromo-2-butene can also be used to prepare other organometallic reagents, which can then serve as nucleophiles in subsequent reactions.

-

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent (e.g., THF, diethyl ether) can form the corresponding vinylic Grignard reagent, (2-buten-2-yl)magnesium bromide.[15] This reagent is a powerful nucleophile and a strong base.

-

Organolithium Formation: Reaction with strong organolithium bases (like t-BuLi) or lithium metal can result in halogen-metal exchange to form the vinyllithium (B1195746) species.[16]

It is important to note that the formation of these reagents from geometrically pure isomers of vinylic halides can sometimes be non-stereospecific, leading to a mixture of E/Z isomers in the organometallic product.[17]

Representative Experimental Protocols

The following protocols are generalized examples for key transformations involving vinylic bromides. They serve as a starting point and would require optimization for the specific substrate, 2-bromo-2-butene.

Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling

-

Objective: To couple a vinylic bromide with an arylboronic acid.

-

Apparatus: A flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar and a condenser.

-

Reagents:

-

2-Bromo-2-butene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with 10-25% water)

-

-

Procedure:

-

To the reaction flask, add 2-bromo-2-butene, the arylboronic acid, and the base under an inert atmosphere (Nitrogen or Argon).[18]

-

Add the palladium catalyst to the flask, ensuring the inert atmosphere is maintained.[13]

-

Add the degassed solvent system via syringe.[19]

-

Heat the reaction mixture with vigorous stirring to a temperature typically between 80-110 °C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature. Perform an aqueous workup, typically by diluting with water and extracting with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude product using flash column chromatography.

-

Protocol 2: Generalized Heck-Mizoroki Reaction

-

Objective: To couple a vinylic bromide with an alkene (e.g., styrene).

-

Apparatus: A sealable pressure tube or flask with a magnetic stir bar.

-

Reagents:

-

2-Bromo-2-butene (1.0 eq)

-

Alkene (e.g., styrene, 1.5 eq)

-

Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine (B1218219) ligand (e.g., PPh₃, dppp, 4-10 mol%)

-

Base (e.g., Et₃N or K₂CO₃, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)

-

-

Procedure:

-

To the reaction vessel, add the palladium source, phosphine ligand, and base under an inert atmosphere.[20]

-

Add the degassed solvent, followed by 2-bromo-2-butene and the alkene coupling partner via syringe.[21]

-

Seal the vessel and heat the mixture to the required temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction for consumption of the starting material.

-

After cooling, filter the reaction mixture to remove inorganic salts and palladium black.

-

Perform an aqueous workup and extraction as described in the Suzuki protocol.

-

Purify the resulting product by flash column chromatography or distillation.

-

Protocol 3: Generalized Grignard Reagent Formation

-

Objective: To prepare (2-buten-2-yl)magnesium bromide.

-

Apparatus: A three-necked, flame-dried round-bottom flask equipped with a dropping funnel, condenser, and nitrogen/argon inlet. All glassware must be scrupulously dried.

-

Reagents:

-

Magnesium turnings (1.2 eq)

-

2-Bromo-2-butene (1.0 eq)

-

Anhydrous ethereal solvent (e.g., THF or diethyl ether)

-

Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

-

-

Procedure:

-

Place the magnesium turnings and the initiator in the reaction flask under a positive pressure of inert gas.[22]

-

Prepare a solution of 2-bromo-2-butene in the anhydrous solvent in the dropping funnel.

-

Add a small portion (~10%) of the bromide solution to the magnesium turnings.[22]

-

Initiate the reaction by gentle warming. Evidence of reaction includes bubble formation and the disappearance of the iodine color.

-

Once the reaction has initiated, add the remaining 2-bromo-2-butene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until most of the magnesium has been consumed.

-

The resulting grey/black solution of the Grignard reagent is ready for use in a subsequent reaction. Its concentration can be determined by titration.

-

Conclusion

The reactivity of the carbon-bromine bond in 2-bromo-2-butene is a prime example of structure dictating function in organic chemistry. While its nature as a vinylic halide renders it resistant to classical nucleophilic substitution reactions, it is a highly valuable and versatile substrate for modern organometallic chemistry. A thorough understanding of its electronic properties and reaction mechanisms, particularly in palladium-catalyzed cross-coupling, is essential for its effective application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The protocols provided herein offer a foundational framework for harnessing the synthetic potential of this important building block.

References

- 1. brainly.in [brainly.in]

- 2. quora.com [quora.com]

- 3. 2-Butene, 2-bromo- | C4H7Br | CID 5364387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2-溴-2-丁烯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. studylib.net [studylib.net]

- 7. bingol.edu.tr [bingol.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. old.rrjournals.com [old.rrjournals.com]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. vapourtec.com [vapourtec.com]

- 17. web.alfredstate.edu [web.alfredstate.edu]

- 18. benchchem.com [benchchem.com]

- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pcliv.ac.uk [pcliv.ac.uk]

- 21. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Pathways of 2-Bromo-2-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-bromo-2-butene, a valuable reagent in organic synthesis. Additionally, it details a common experimental protocol for its preparation and presents a visual representation of the synthetic pathway. This document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Commercial Availability

2-Bromo-2-butene is commercially available from several major chemical suppliers. It is typically offered as a mixture of (E) and (Z) isomers, as the individual stereoisomers, and in stabilized forms. The purity and available quantities vary by supplier. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | 2-Bromo-2-butene, cis + trans, 98%, stab.[1] | 13294-71-8 | ≥97.5% (GC)[1] | 25 g, 100 g[1] |

| Sigma-Aldrich | 2-Bromo-2-butene, mixture of cis and trans, 98% | 13294-71-8 | 98% | 25 g |

| Sigma-Aldrich | (E)-2-Bromo-2-butene, 96%[2] | 3017-71-8 | 96%[2] | 5 mL |

| TCI America | 2-Bromo-2-butene (stabilized with Copper chip)[3][4] | 13294-71-8 | >98.0% (GC) | 25 g, 500 g[3][4] |

| Santa Cruz Biotechnology | 2-Bromo-2-butene, mixture of cis and trans[5] | 13294-71-8 | 98%[5] | Contact for availability |

| Santa Cruz Biotechnology | (E)-2-Bromo-2-butene[6] | 3017-71-8 | - | Contact for availability |

| Smolecule | (Z)-2-bromo-2-butene[7] | 3017-68-3 | - | In Stock[7] |

Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of 2-Bromo-2-Butene

A common method for the synthesis of 2-bromo-2-butene is the dehydrobromination of 2,2-dibromobutane (B14672450). This reaction typically proceeds via an E2 elimination mechanism. The choice of base can influence the regioselectivity of the reaction.

Experimental Protocol: Dehydrobromination of 2,2-Dibromobutane

This protocol is adapted from general procedures for dehydrohalogenation reactions using a bulky base to favor elimination.[8][9]

Materials:

-

2,2-Dibromobutane

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol (B103910)

-

Pentane (B18724) (or other suitable extraction solvent)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add a 1.0 M solution of potassium tert-butoxide in anhydrous tert-butanol (50 mL, 50 mmol).

-

Addition of Substrate: While stirring under a nitrogen atmosphere, add 2,2-dibromobutane (e.g., 4.3 g, 20 mmol) to the potassium tert-butoxide solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add 50 mL of pentane to the mixture.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with 50 mL of water and then with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the pentane by simple distillation.

-

The resulting crude product, a mixture of (E)- and (Z)-2-bromo-2-butene, can be purified by fractional distillation.

-

Safety Precautions:

-

Potassium tert-butoxide is a flammable solid that reacts violently with water and is corrosive. Handle it under an inert atmosphere in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

-

2,2-Dibromobutane and 2-bromo-2-butene are flammable and may be harmful if inhaled or absorbed through the skin. Handle with care in a well-ventilated area.

Synthetic Pathway and Logic

The synthesis of 2-bromo-2-butene from 2,2-dibromobutane is a straightforward elimination reaction. The use of a strong, sterically hindered base like potassium tert-butoxide favors the E2 mechanism, leading to the formation of the double bond.

Below is a diagram illustrating the reaction pathway.

Caption: Synthesis of 2-bromo-2-butene via dehydrobromination.

Another common synthetic route is the electrophilic addition of hydrogen bromide (HBr) to 2-butyne. This reaction proceeds through a vinyl carbocation intermediate.

Caption: Synthesis via electrophilic addition of HBr to 2-butyne.

References

- 1. A18058.22 [thermofisher.com]

- 2. (E)-2-Bromo-2-butene 96 3017-71-8 [sigmaaldrich.com]

- 3. 2-Bromo-2-butene (stabilized with Copper chip) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2-Bromo-2-butene (stabilized with Copper chip) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. Buy (Z)-2-bromo-2-butene | 3017-68-3 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 2-Bromo-2-Butene from 2-Butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-2-butene from 2-butyne (B1218202), focusing on the hydrobromination reaction. The guide outlines the primary reaction pathways, experimental considerations for achieving stereoselectivity, and a general experimental protocol.

Introduction

The synthesis of 2-bromo-2-butene, a valuable intermediate in organic synthesis, can be achieved through the addition of hydrogen bromide (HBr) across the triple bond of 2-butyne. This reaction can proceed through two primary mechanisms: electrophilic (ionic) addition and radical addition. The choice of reaction conditions is critical as it dictates the stereochemical outcome, leading to either the (Z)- or (E)-isomer of the final product. Understanding and controlling these pathways is essential for the targeted synthesis of the desired stereoisomer.

Reaction Mechanisms and Stereochemistry

The addition of HBr to 2-butyne can be directed to favor the formation of either the cis ((Z)-2-bromo-2-butene) or trans ((E)-2-bromo-2-butene) isomer.

Electrophilic (Ionic) Addition

In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The proton from HBr adds to one of the sp-hybridized carbons of 2-butyne, forming a vinyl cation intermediate. Subsequent attack by the bromide ion on the carbocation leads to the formation of 2-bromo-2-butene.